

TMP195: A Potent and Selective Chemical Probe for Class IIa Histone Deacetylases

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Compound of Interest

Compound Name: TMP195

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **TMP195** is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs), a family of enzymes that play a critical role in regulating gene expression. Unlike pan-HDAC inhibitors, **TMP195**'s targeted approach offers the potential for more specific therapeutic interventions with fewer off-target effects. This technical guide provides a comprehensive overview of **TMP195**, including its mechanism of action, quantitative data on its potency and efficacy, detailed experimental protocols for its use, and visualizations of its associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for **TMP195**, providing a clear comparison of its activity in various assays.

Table 1: In Vitro Enzymatic Activity of **TMP195** against Class IIa HDACs

Target	Inhibition Constant (Ki)	IC50
HDAC4	59 nM[1][2]	111 nM[3]
HDAC5	60 nM[1][2]	106 nM[3]
HDAC7	26 nM[1][2]	46 nM[3]
HDAC9	15 nM[1][2]	9 nM[3]

Table 2: In Vivo Efficacy of **TMP195** in Preclinical Models

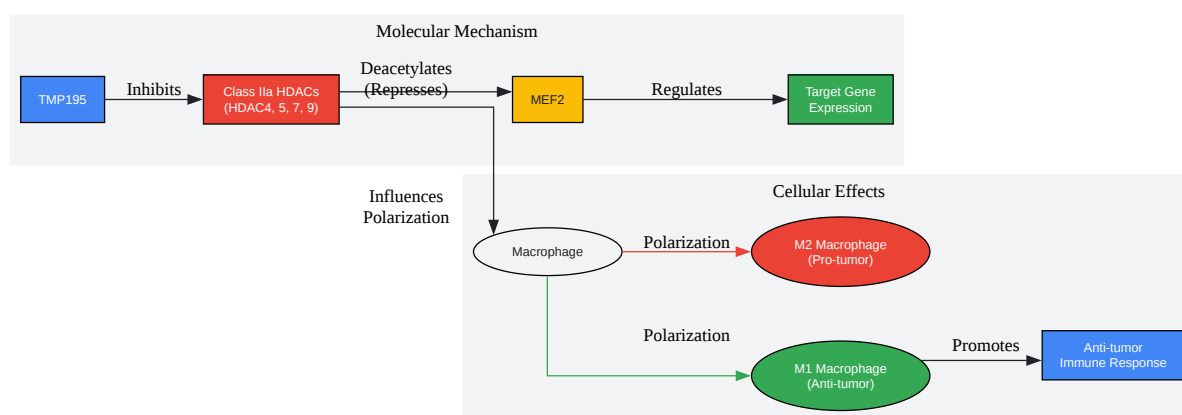
Disease Model	Animal Model	TMP195 Dosage & Route	Key Findings
Breast Cancer	MMTV-PyMT Transgenic Mice	50 mg/kg/day, intraperitoneal (i.p.)	Reduced tumor burden and pulmonary metastases.[4]
Colorectal Cancer	AOM/DSS-induced Colitis-Associated Cancer (CAC) Mice	50 mg/kg/day, i.p.	Significantly reduced the number and load of tumors.
Colorectal Cancer	MC38 Syngeneic Tumor Model	50 mg/kg/day, i.p.	Significantly decreased tumor weight and volume.
Acute Kidney Injury	Lipopolysaccharide (LPS)-induced AKI in Mice	Not specified	Reduced serum creatinine and blood urea nitrogen levels.

Table 3: Cellular Effects of **TMP195**

Cell Type	Assay	Concentration	Effect
Human Monocytes	Macrophage Differentiation	300 nM	Blocks CCL2 accumulation, increases CCL1 secretion.[1]
Murine Bone Marrow-Derived Macrophages (BMDMs)	M1 Polarization (with LPS)	40 μ M	Increased expression of M1 markers (IL-12, TNF α , iNOS).
MC38, HCT116, LoVo (Colorectal Cancer Cells)	Proliferation & Apoptosis	5-60 μ M	No direct effect on proliferation or apoptosis.[5]
6 Human Breast Cancer Cell Lines	Cell Viability	Not specified	No direct effect on cell viability.

Mechanism of Action & Signaling Pathway

TMP195 functions by occupying the acetyllysine-binding pocket of class IIa HDACs. This prevents the recruitment of these enzymes to their target proteins, thereby modulating gene expression. A key downstream effect of **TMP195** is the polarization of macrophages towards a pro-inflammatory M1 phenotype, which is crucial for its anti-tumor effects.



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Caption: Mechanism of **TMP195** action on class IIa HDACs and macrophage polarization.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **TMP195**.

In Vitro HDAC Enzymatic Assay (Fluorogenic)

This protocol is adapted from commercially available kits and common literature procedures for measuring class IIa HDAC activity.

Materials:

- Recombinant human class IIa HDAC enzymes (HDAC4, 5, 7, or 9)
- Fluorogenic HDAC class IIa substrate (e.g., a peptide containing a trifluoroacetylated lysine)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- **TMP195** stock solution in DMSO
- Developer solution (containing Trypsin)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of **TMP195** in Assay Buffer.
- In a 96-well plate, add the diluted **TMP195** solutions. Include a vehicle control (DMSO) and a no-enzyme control.
- Add the recombinant class IIa HDAC enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
- Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well. The developer, containing trypsin, will cleave the deacetylated substrate to release the fluorophore.

- Incubate at room temperature for 10-20 minutes.
- Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
- Calculate the percent inhibition for each **TMP195** concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Macrophage Polarization Assay

This protocol details the differentiation of bone marrow-derived macrophages (BMDMs) and their polarization to the M1 phenotype using **TMP195**.

Materials:

- Bone marrow cells isolated from mice
- Macrophage Colony-Stimulating Factor (M-CSF)
- Lipopolysaccharide (LPS)
- **TMP195**
- RPMI-1640 medium with 10% FBS and antibiotics
- 6-well culture plates
- Reagents for RNA isolation (e.g., TRIzol) and qPCR
- ELISA kits for cytokine quantification (TNF α , IL-12)

Procedure:

- Isolate bone marrow cells from the femurs and tibias of mice.
- Culture the cells in RPMI-1640 medium supplemented with M-CSF (e.g., 20 ng/mL) for 5-7 days to differentiate them into BMDMs.
- Plate the differentiated BMDMs in 6-well plates.

- Treat the BMDMs with LPS (e.g., 100 ng/mL) in the presence or absence of **TMP195** (e.g., 40 μ M) for a specified duration (e.g., 4 hours for gene expression analysis, 24 hours for cytokine analysis).
- For gene expression analysis:
 - Lyse the cells and extract total RNA.
 - Perform reverse transcription to generate cDNA.
 - Analyze the expression of M1 marker genes (e.g., Nos2, Tnf, Il12b) by qPCR, normalizing to a housekeeping gene.
- For cytokine analysis:
 - Collect the cell culture supernatants.
 - Measure the concentration of secreted cytokines (e.g., TNF α , IL-12) using ELISA kits according to the manufacturer's instructions.

In Vivo Murine Breast Cancer Model (MMTV-PyMT)

This protocol outlines the use of **TMP195** in the MMTV-PyMT transgenic mouse model of breast cancer.

Materials:

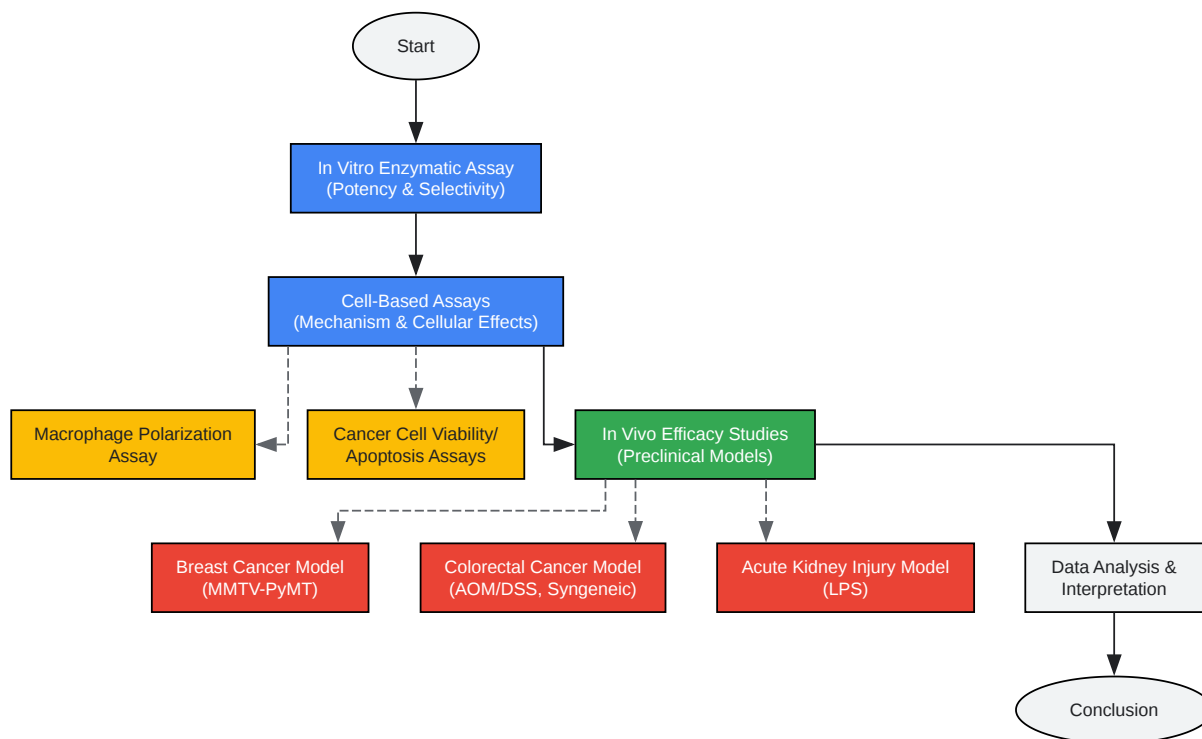
- Female MMTV-PyMT transgenic mice
- **TMP195**
- Vehicle (e.g., DMSO, corn oil)
- Calipers for tumor measurement
- Equipment for intraperitoneal injections
- Materials for tissue collection and processing (histology, flow cytometry)

Procedure:

- Monitor female MMTV-PyMT mice for tumor development.
- Once tumors are palpable and reach a pre-determined size, randomize the mice into treatment and control groups.
- Prepare a formulation of **TMP195** for injection (e.g., 50 mg/kg in a suitable vehicle).
- Administer **TMP195** or vehicle daily via intraperitoneal injection.
- Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume.
- Monitor the health and body weight of the mice throughout the study.
- At the end of the treatment period, euthanize the mice and harvest the tumors and lungs.
- Tumor analysis:
 - A portion of the tumor can be fixed in formalin for immunohistochemical analysis of immune cell markers (e.g., F4/80 for macrophages, CD86 for M1 macrophages).
 - Another portion can be dissociated into a single-cell suspension for flow cytometric analysis of immune cell populations.
- Metastasis analysis:
 - Fix the lungs and prepare histological sections.
 - Stain the sections with hematoxylin and eosin (H&E) and count the number of metastatic nodules.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the evaluation of **TMP195** as a chemical probe.



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Caption: A typical experimental workflow for evaluating **TMP195**.

Conclusion

TMP195 has emerged as a valuable chemical probe for elucidating the biological roles of class IIa HDACs. Its selectivity and demonstrated in vivo efficacy in modulating immune responses, particularly macrophage polarization, make it a powerful tool for research in oncology and inflammatory diseases. The data and protocols presented in this guide are intended to facilitate the effective use of **TMP195** by the scientific community, ultimately advancing our understanding of class IIa HDAC biology and its therapeutic potential.

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